An In-Depth Technical Guide to (R)-1-N-Boc-3-pyrrolidinol: A Chiral Synthon for Modern Drug Discovery
An In-Depth Technical Guide to (R)-1-N-Boc-3-pyrrolidinol: A Chiral Synthon for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a privileged scaffold, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile pharmacophore capable of forming critical hydrogen bond interactions with biological targets.[1] Within this class of compounds, stereochemistry is paramount; the three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic and an inactive or even harmful molecule.
(R)-1-N-Boc-3-pyrrolidinol, a derivative of the natural amino acid proline, has emerged as an indispensable chiral building block for drug discovery professionals.[3][4] This guide provides a comprehensive technical overview of this high-value intermediate, detailing its molecular profile, synthesis, and critical applications. The strategic placement of a stereodefined secondary alcohol and a Boc-protected amine on the pyrrolidine core makes it an exceptionally versatile synthon for constructing complex, pharmacologically active molecules with precise stereochemical control.[3]
Section 1: Core Molecular Profile & Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. (R)-1-N-Boc-3-pyrrolidinol is a white to off-white solid at ambient temperature, valued for its stability and solubility in common organic solvents.[3][5]
Caption: Chemical structure of (R)-1-N-Boc-3-pyrrolidinol.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | [5][6] |
| CAS Number | 109431-87-0 | [3][4][7] |
| Molecular Formula | C₉H₁₇NO₃ | [3][4][7] |
| Molecular Weight | 187.24 g/mol | [3][4][7] |
| Synonyms | (R)-N-tert-Butoxycarbonyl-(-)-3-pyrrolidinol, (R)-1-Boc-3-hydroxypyrrolidine | [7][8][9] |
| InChI Key | APCBTRDHCDOPNY-SSDOTTSWSA-N | [6][7] |
| SMILES | CC(C)(C)OC(=O)N1CCC1 |[7] |
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Appearance | White to off-white solid powder or crystal | [3][4][8] |
| Melting Point | 60-67 °C | [3][4][7] |
| Boiling Point | 273.3 °C at 760 mmHg | [5] |
| Solubility | Soluble in water and common organic solvents | [3][5] |
| Optical Activity | [α]20/D −26±1, c = 1 in methanol | [3][7] |
| Storage | 0-8 °C, in a cool, dark place |[3][4][8] |
Section 2: Synthesis and Purification: A Protocol with Mechanistic Insight
The most reliable and common laboratory-scale synthesis involves the N-protection of the commercially available chiral precursor, (R)-3-hydroxypyrrolidine.
Principle of Synthesis: The causality behind this protocol lies in the nucleophilicity of the secondary amine of the pyrrolidine ring. The reaction with di-tert-butyl dicarbonate (Boc₂O) introduces the tert-butoxycarbonyl (Boc) protecting group. This group is crucial for two reasons: it prevents the nitrogen from participating in undesired side reactions in subsequent synthetic steps and it enhances the molecule's solubility in organic solvents, simplifying purification. A mild base, such as triethylamine (Et₃N) or sodium bicarbonate, is employed to neutralize the acidic byproduct (tert-butanol and CO₂) and drive the reaction to completion.
Caption: Workflow for the synthesis and purification of (R)-1-N-Boc-3-pyrrolidinol.
Detailed Experimental Protocol: Synthesis from (R)-3-hydroxypyrrolidine [3]
-
Reagent Preparation: In a round-bottom flask, dissolve (R)-3-hydroxypyrrolidine (1.0 equivalent) in dichloromethane (CH₂Cl₂).
-
Reaction Setup: To this solution, add triethylamine (1.1 equivalents). Cool the reaction mixture to 0 °C using an ice bath to control the initial exotherm.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in CH₂Cl₂ to the stirred mixture.
-
Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction: Upon completion, wash the reaction mixture sequentially with water and then a saturated aqueous NaCl solution (brine). This removes the base and any water-soluble impurities.
-
Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization from a suitable solvent system, such as petroleum ether or heptane, to afford (R)-1-N-Boc-3-pyrrolidinol as a white solid.[3]
Section 3: Analytical Characterization for Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
-
Structural Confirmation by NMR Spectroscopy: The structure of (R)-1-N-Boc-3-pyrrolidinol is routinely confirmed using ¹H and ¹³C NMR spectroscopy. In an achiral solvent like CDCl₃, the spectra of the (R) and (S) enantiomers are identical.[10] Key expected signals in the ¹H NMR spectrum include a multiplet for the proton on the hydroxyl-bearing carbon (H-3), multiplets for the pyrrolidine ring protons, and a characteristic singlet integrating to 9 protons for the tert-butyl group of the Boc protector.[10]
-
Enantiomeric Purity Assessment by Chiral HPLC: The enantiomeric excess (e.e.) is a critical quality parameter. This is determined using chiral High-Performance Liquid Chromatography (HPLC). The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times. A common method employs a macrocyclic glycopeptide-based column with a mobile phase of n-hexane and isopropanol, allowing for baseline separation and accurate quantification of each enantiomer.[3]
Section 4: Applications in Drug Development
The utility of (R)-1-N-Boc-3-pyrrolidinol is demonstrated by its application as a crucial synthon in the development of potent and selective therapeutic agents.[3]
Case Study 1: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands Nicotinic acetylcholine receptors are implicated in a range of neurological disorders, making them important drug targets.[3] The pyrrolidine ring is a key structural feature in many nAChR ligands.[3][11] The specific (R)-stereochemistry at the 3-position significantly influences binding affinity and functional activity at various nAChR subtypes (e.g., α4β2 and α7).[3] The hydroxyl group serves as a versatile handle for further functionalization, allowing chemists to introduce moieties that can form specific interactions with residues in the receptor's binding site, thereby fine-tuning the compound's pharmacological profile.[3]
Caption: Simplified signaling pathway for a nAChR agonist.
Case Study 2: Intermediate for Factor Xa Inhibitors Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for preventing and treating thrombosis. (R)-1-N-Boc-3-pyrrolidinol has been utilized as a precursor in the synthesis of potent Factor Xa inhibitors.[3] Its well-defined stereochemistry allows for the precise construction of molecules that can fit optimally into the active site of the enzyme, leading to high potency and selectivity.
Section 5: Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety. (R)-1-N-Boc-3-pyrrolidinol is classified as a hazardous substance.[5]
Table 3: GHS Hazard Classification
| Hazard Class | Code | Description | Reference |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | [7][9][12] |
| Eye Irritation | H319 | Causes serious eye irritation | [7][9][12] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [7][9][12] |
| Acute Aquatic Hazard | H400 | Very toxic to aquatic life |[7][9] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (type N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.[7]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[8]
-
Storage: Store the container tightly sealed in a refrigerator at 0-8 °C.[3][4] Keep in a dry and cool place.[8]
Conclusion
(R)-1-N-Boc-3-pyrrolidinol is a high-purity, stereochemically defined building block of significant value to the pharmaceutical and chemical research communities.[4] Its versatile functional groups—a protected amine and a modifiable secondary alcohol—on a privileged chiral scaffold provide a reliable and efficient starting point for the asymmetric synthesis of complex molecular targets.[3] The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important molecule in their scientific endeavors.[3]
References
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(R)-N-Boc-3-Pyrrolidinol suppliers and producers. BuyersGuideChem. [Link]
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1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939. PubChem. [Link]
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(R)-1-N-Boc-3-pyrrolidinol. Pharmaffiliates. [Link]
- Process for preparing 3-pyrrolidinol.
-
S N Boc 3 pyrrolidinol. mzCloud. [Link]
- Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
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